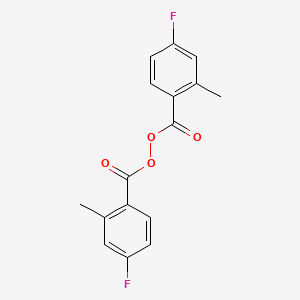
Bis(4-fluoro-2-methylbenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-fluoro-2-methylbenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two 4-fluoro-2-methylbenzoyl groups linked by a peroxide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluoro-2-methylbenzoyl) Peroxide typically involves the reaction of 4-fluoro-2-methylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the product. The process also includes purification steps such as recrystallization to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced species.
Substitution: It can participate in substitution reactions where the peroxide bond is cleaved, and other functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Bis(4-fluoro-2-methylbenzoyl) Peroxide is widely used as a radical initiator in polymerization reactions, particularly in the synthesis of polymers and copolymers. Its ability to generate free radicals under controlled conditions makes it valuable in the production of high-performance materials.
Biology and Medicine: In biological research, this compound is used as a probe to study oxidative stress and radical-mediated processes
Industry: In the industrial sector, this compound is used in the manufacturing of plastics, resins, and coatings. Its role as a curing agent in the production of composite materials is also noteworthy.
Mechanism of Action
The mechanism of action of Bis(4-fluoro-2-methylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s ability to generate radicals under specific conditions makes it a versatile initiator in various chemical processes.
Comparison with Similar Compounds
Benzoyl Peroxide: A widely used radical initiator in polymerization and acne treatment.
Di-tert-butyl Peroxide: Another radical initiator used in polymerization and as a cross-linking agent.
Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a radical initiator.
Uniqueness: Bis(4-fluoro-2-methylbenzoyl) Peroxide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The methyl groups also contribute to its unique reactivity profile, making it suitable for specific applications where other peroxides may not be effective.
Properties
Molecular Formula |
C16H12F2O4 |
|---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
(4-fluoro-2-methylbenzoyl) 4-fluoro-2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H12F2O4/c1-9-7-11(17)3-5-13(9)15(19)21-22-16(20)14-6-4-12(18)8-10(14)2/h3-8H,1-2H3 |
InChI Key |
AMVPRMCJJWXCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


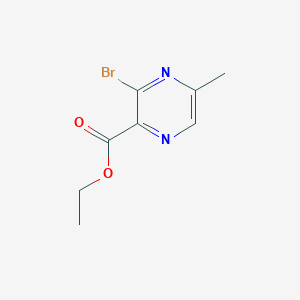
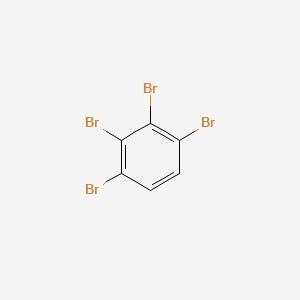
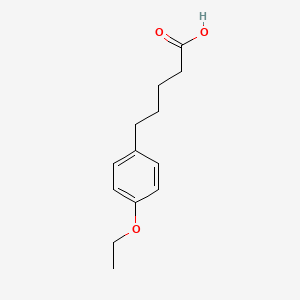
![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
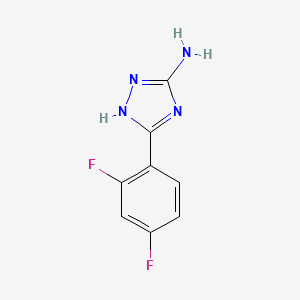
![Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13676520.png)
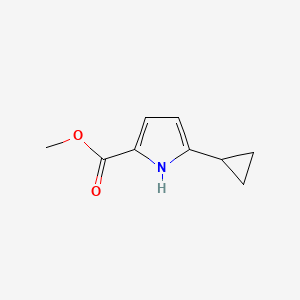

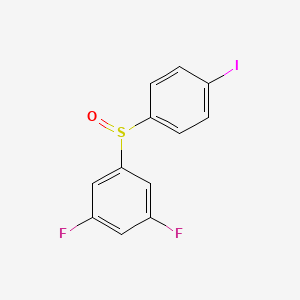
![N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)
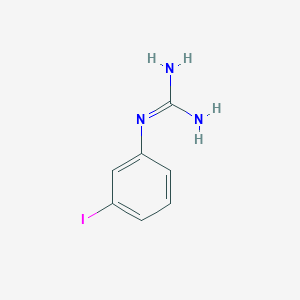
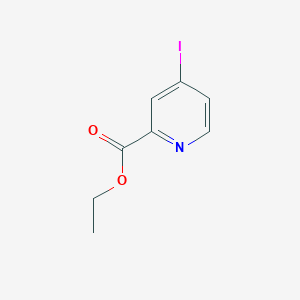
![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
